5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

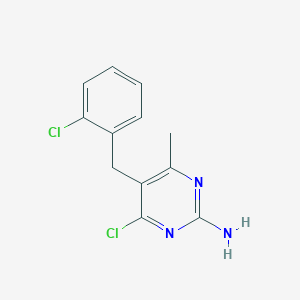

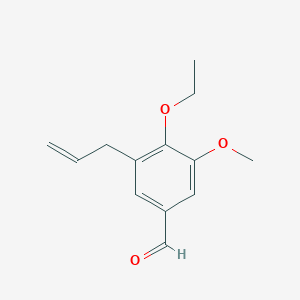

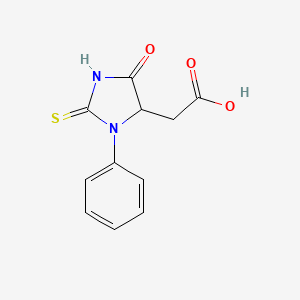

The compound of interest, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, is a derivative of pyrazole and isoxazole, which are both five-membered heterocyclic compounds containing nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Isoxazole derivatives are also significant due to their pharmacological properties and use in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole and isoxazole derivatives typically involves the cyclization of hydrazine or oxime with various diketones or β-dicarbonyl compounds. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved cyclocondensation followed by basic hydrolysis . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles was achieved through a one-pot synthesis involving 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole and isoxazole derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction . For example, the structure of a designer drug with a highly substituted pyrazole skeleton was elucidated using NMR and MS, supplemented by predicted (13)C NMR shifts . The crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined to crystallize in the monoclinic system .

Chemical Reactions Analysis

Pyrazole and isoxazole derivatives undergo various chemical reactions, including functionalization, rearrangement, and cyclization. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was functionalized with 2,3-diaminopyridine to yield different products depending on the reaction conditions . 5-Arylisoxazole-3-hydroxamic acids were transformed into 1,2,5-oxadiazoles via rearrangement . The behavior of aminoazole-4-carboxylic acids toward electrophiles was also examined, leading to diacylation and cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and isoxazole derivatives include their spectroscopic characteristics, thermal stability, and crystal packing. These properties are influenced by the presence of substituents on the heterocyclic skeleton. For example, the crystal packing of a pyrazole derivative was stabilized by intermolecular hydrogen bonds, which were also supported by NBO analysis . The HOMO-LUMO energy gap and molecular electrostatic potential map were used to predict the electronic properties and reactivity of these compounds .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .

2. Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

3. Insecticidal Compounds

3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, is produced as an insecticidal compound . It is used against species like Helicoverpa armigera and Plutella xylostella .

4. Antitumor and Radioprotectants

Pyrazole derivatives are used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumors and radioprotectants .

5. Cathepsin Inhibitors

Pyrazole derivatives are used in the stereoselective synthesis of selective Cathepsin inhibitors .

6. Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals .

7. Coordination Chemistry and Organometallic Chemistry

Pyrazoles have applications in coordination chemistry and organometallic chemistry . They are used as ligands in the synthesis of various coordination compounds .

8. Anti-Inflammatory and Analgesic Activities

Some pyrazole derivatives have shown potent anti-inflammatory and analgesic activities .

9. Suzuki Coupling

Pyrazole derivatives are used as reagents in Suzuki Coupling , a type of palladium-catalyzed cross coupling reaction.

10. Copper-Catalyzed Azidation

Pyrazole derivatives are used in copper-catalyzed azidation , a reaction that introduces an azide group into a molecule.

6. Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals .

7. Coordination Chemistry and Organometallic Chemistry

Pyrazoles have applications in coordination chemistry and organometallic chemistry . They are used as ligands in the synthesis of various coordination compounds .

8. Anti-Inflammatory and Analgesic Activities

Some pyrazole derivatives have shown potent anti-inflammatory and analgesic activities .

9. Suzuki Coupling

Pyrazole derivatives are used as reagents in Suzuki Coupling , a type of palladium-catalyzed cross coupling reaction.

10. Copper-Catalyzed Azidation

Pyrazole derivatives are used in copper-catalyzed azidation , a reaction that introduces an azide group into a molecule.

Direcciones Futuras

The future directions for research on “5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the interest in pyrazole derivatives in various fields such as medicine and agriculture , there is potential for ongoing and future research in these areas.

Propiedades

IUPAC Name |

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAACBFRLKLYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390290 |

Source

|

| Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

CAS RN |

956369-25-8 |

Source

|

| Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)